2,3-Difluoro-L-Phenylalanine
Description
Contextual Significance of Fluorinated Aromatic Amino Acids in Chemical Biology
Fluorinated aromatic amino acids are a class of non-natural amino acids that have garnered considerable attention in chemical biology and medicinal chemistry. The strategic replacement of hydrogen with fluorine, the most electronegative element, imparts unique stereoelectronic properties to the amino acid. fu-berlin.de This substitution can influence a molecule's hydrophobicity, acidity, basicity, and conformation, thereby altering its biological activity. beilstein-journals.org
These modified amino acids serve as powerful tools to probe biological processes. researchgate.net They are used to enhance the stability of protein folds, investigate enzyme kinetics, and study protein-protein and ligand-receptor interactions. researchgate.netwalshmedicalmedia.com The unique properties of fluorine also make these compounds valuable in the development of anti-cancer agents and vaccines. walshmedicalmedia.com Furthermore, the incorporation of fluorine-19 (¹⁹F) provides a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of protein structure and dynamics. nih.gov
Historical Perspective of 2,3-Difluoro-L-phenylalanine Research
The broader field of fluorinated amino acids has been a subject of study for a considerable time, with initial synthesis efforts paving the way for their application in biological research. walshmedicalmedia.com The development of methods to synthesize various fluorinated phenylalanines, including di- and tri-fluorinated versions, has been a focus of organic chemists. beilstein-journals.org While the first description of phenylalanine dates back to 1879 and its first synthesis to 1882, the exploration of its fluorinated analogs is a more recent endeavor. wikipedia.org Research into fluorinated amino acids gained significant momentum in the late 20th and early 21st centuries, driven by advancements in synthetic chemistry and a deeper understanding of their potential in protein engineering and drug discovery. fu-berlin.de
Role as a Non-Natural Amino Acid in Biological Systems Research
This compound is classified as a non-natural or non-canonical amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. acs.org The ability to incorporate such unnatural amino acids into proteins in living cells has expanded the toolkit of protein engineering. walshmedicalmedia.com This is typically achieved through residue-specific or site-specific methods. walshmedicalmedia.com
The incorporation of this compound and other fluorinated analogs allows researchers to systematically probe the roles of aromatic residues in protein function. nih.gov For instance, fluorination can be used to distinguish between cation-π interactions and membrane insertion of aromatic side chains, a previously challenging task. nih.gov This methodology has been successfully applied to study peripheral and integral membrane proteins. nih.gov
Overview of Research Paradigms and Applications
The research applications of this compound and its fluorinated counterparts are diverse and impactful. A primary application lies in protein engineering and functional studies. walshmedicalmedia.com By replacing natural phenylalanine with its fluorinated analog, scientists can assess the contribution of aromatic interactions to protein stability and ligand binding. nih.gov
A significant area of application is in the development of therapeutics. The incorporation of fluorinated phenylalanines into peptides can enhance their catabolic stability, a crucial factor for therapeutic proteins and peptide-based vaccines. beilstein-journals.org For example, incorporating this compound has been shown to enhance the affinity of immunogenic peptides, which could lead to more effective therapeutic vaccines. walshmedicalmedia.com
Furthermore, fluorinated amino acids are instrumental in ¹⁹F NMR spectroscopy studies. nih.gov The high sensitivity of the ¹⁹F nucleus provides a powerful tool for examining protein conformational changes and protein-ligand interactions. walshmedicalmedia.com This technique is particularly valuable for studying proteins in complex environments, including within living cells. nih.gov
Interactive Data Table: Properties of Phenylalanine and its Fluorinated Analogs
| Compound Name | Formula | Key Characteristics |
| L-Phenylalanine | C₉H₁₁NO₂ | A naturally occurring, non-polar amino acid. |
| 2-Fluoro-L-phenylalanine | C₉H₁₀FNO₂ | Can mimic natural phenylalanine in biological systems. |
| This compound | C₉H₉F₂NO₂ | Used to enhance peptide stability and affinity. walshmedicalmedia.com |
| 2,6-Difluoro-L-phenylalanine | C₉H₉F₂NO₂ | Employed in neuroscience and peptide synthesis research. chemimpex.com |
| 3,4-Difluorophenylalanine | C₉H₉F₂NO₂ | Used in studies of enzymatic reactions. acs.orgcaltech.edu |
| 2,5-Difluoro-L-phenylalanine | C₉H₉F₂NO₂ | A research chemical offered for academic studies. fluorochem.co.uk |
| 2,4-Difluoro-L-phenylalanine | C₁₄H₁₅F₂NO₄ (Boc protected) | A building block in peptide synthesis and drug development. chemimpex.com |
| 4-Borono-2-[¹⁸F]fluoro-D,L-phenylalanine | C₉H₁₁BF₂NO₄ | A radiolabeled derivative used in PET imaging. beilstein-journals.orgnih.gov |
| 4-(Phosphonodifluoromethyl)-L-phenylalanine | C₁₀H₁₂F₂NO₅P | A derivative with potential applications in enzyme inhibition studies. ontosight.ai |
Properties
Molecular Weight |
201.17 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Enantioselective Preparation of 2,3 Difluoro L Phenylalanine and Its Derivatives
Diverse Synthetic Routes to 2,3-Difluoro-L-Phenylalanine
The synthesis of this compound can be approached through various synthetic strategies, each with its own advantages and challenges. These routes can be broadly categorized into asymmetric synthesis approaches, stereoselective conversions of phenylalanine precursors, and halogenation strategies for introducing the fluorine atoms.
Asymmetric Synthesis Approaches
Asymmetric synthesis is crucial for obtaining the desired L-enantiomer of 2,3-difluorophenylalanine. Several methods have been developed for the asymmetric synthesis of fluorinated amino acids, which can be adapted for the 2,3-difluoro analogue. researchgate.net
One common strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to control the stereochemistry of a reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of fluorinated phenylalanines, chiral auxiliaries can be used in alkylation reactions of glycine (B1666218) enolates. nih.gov
Catalytic asymmetric synthesis offers a more efficient approach by using a chiral catalyst to induce enantioselectivity. This avoids the need to introduce and remove a stoichiometric amount of a chiral auxiliary. For instance, asymmetric hydrogenation of a prochiral precursor, such as a difluorinated cinnamic acid derivative, using a chiral transition metal catalyst is a powerful method for establishing the stereocenter. researchgate.net
Another approach is the biomimetic enantioselective nih.govresearchgate.net-proton shift of β,β-difluoro-α-imine amides, which can be catalyzed by chiral quinine (B1679958) derivatives. researchgate.net This method has been shown to be effective for the synthesis of various β,β-difluoro-α-amino acid derivatives with high enantioselectivity. researchgate.netresearchgate.net
| Asymmetric Synthesis Approach | Key Features | Representative Catalyst/Auxiliary |
| Chiral Auxiliaries | Stoichiometric use of a chiral molecule to direct stereochemistry. | Evans oxazolidinones, Schöllkopf bis-lactim ethers |
| Catalytic Asymmetric Hydrogenation | Use of a chiral catalyst to hydrogenate a prochiral olefin. | Chiral Rhodium or Ruthenium complexes with ligands like BINAP |
| Biomimetic nih.govresearchgate.net-Proton Shift | Organocatalyzed isomerization of an imine to an enamine. | Chiral Quinine Derivatives |
Stereoselective Conversion of Phenylalanine Precursors
An alternative to de novo asymmetric synthesis is the stereoselective modification of an existing chiral precursor, such as L-phenylalanine itself. However, the direct fluorination of the aromatic ring of phenylalanine often leads to a mixture of isomers and can be challenging to control. nih.gov Therefore, this approach typically involves more complex transformations.
One potential strategy involves the enzymatic conversion of a fluorinated precursor. For example, engineered enzymes like phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the asymmetric addition of ammonia to a substituted cinnamic acid, which could be a difluorinated analogue. nih.gov This chemoenzymatic approach can provide direct access to the desired L-amino acid. nih.gov
Halogenation Strategies for Fluorine Introduction
The introduction of fluorine atoms onto the aromatic ring is a key step in the synthesis of this compound. This can be achieved through various halogenation techniques.
Electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® is a common method for introducing fluorine onto an aromatic ring. The regioselectivity of this reaction is directed by the existing substituents on the ring.
Nucleophilic aromatic substitution (SNAr) can also be employed, where a leaving group on the aromatic ring is displaced by a fluoride (B91410) ion. This method is particularly effective when the ring is activated by electron-withdrawing groups.
More recently, enzymatic halogenation has emerged as a powerful tool for the selective fluorination of organic molecules. Halogenase enzymes can catalyze the regio- and stereoselective incorporation of halogen atoms under mild conditions. nih.gov While this technology is still developing, it holds great promise for the synthesis of complex fluorinated molecules like this compound.
| Halogenation Strategy | Reagent/Method | Key Features |
| Electrophilic Fluorination | NFSI, Selectfluor® | Direct fluorination of the aromatic ring. |
| Nucleophilic Aromatic Substitution | Fluoride salts (e.g., KF, CsF) | Displacement of a leaving group on an activated aromatic ring. |
| Enzymatic Halogenation | Halogenase enzymes | Regio- and stereoselective fluorination under mild conditions. |
Strategies for Protecting Group Incorporation (e.g., Fmoc, Boc)
In peptide synthesis, the reactive functional groups of amino acids must be temporarily blocked or "protected" to prevent unwanted side reactions. nih.gov The most common protecting groups for the α-amino group are the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. researchgate.net
The Fmoc group is base-labile and is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.de This mild deprotection condition makes it compatible with a wide range of other protecting groups used for amino acid side chains. creative-peptides.com
The incorporation of these protecting groups onto this compound would follow standard procedures for other amino acids. For example, Fmoc protection can be achieved by reacting the amino acid with Fmoc-chloride or Fmoc-succinimide ester under basic conditions. Similarly, Boc protection can be carried out using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).
Racemization Control in Peptide Synthesis Incorporating this compound
A critical challenge in peptide synthesis is the prevention of racemization, which is the loss of stereochemical integrity at the α-carbon of the amino acid. thieme-connect.de Racemization can occur during the activation of the carboxylic acid group for peptide bond formation. nih.gov
The extent of racemization is influenced by several factors, including the nature of the amino acid, the coupling reagents, the base used, and the reaction temperature. Amino acids with electron-withdrawing groups on the side chain can be more prone to racemization. The presence of two fluorine atoms on the phenyl ring of this compound may influence its susceptibility to racemization.
To minimize racemization, several strategies can be employed:
Choice of Coupling Reagents: The use of coupling reagents that form less reactive activated species can reduce the risk of racemization. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used to suppress racemization. nih.govpeptide.com
Control of Base: The choice and amount of base used during the coupling step are critical. Sterically hindered bases like diisopropylethylamine (DIPEA) are often preferred over less hindered bases. luxembourg-bio.com
Low Temperatures: Carrying out the coupling reaction at lower temperatures can also help to minimize racemization.
| Factor Influencing Racemization | Strategy for Control | Example |
| Coupling Reagent | Use of additives to form less reactive intermediates. | HOBt, Oxyma |
| Base | Use of sterically hindered bases. | DIPEA |
| Temperature | Lowering the reaction temperature. | Coupling at 0 °C or below. |
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. researchgate.net This approach is particularly well-suited for the synthesis of enantiomerically pure amino acids. nih.gov
One of the most powerful enzymatic methods for the synthesis of L-phenylalanine derivatives involves the use of phenylalanine ammonia lyases (PALs) . nih.gov These enzymes catalyze the reversible addition of ammonia to the double bond of a cinnamic acid derivative to produce the corresponding L-phenylalanine. nih.gov By using a 2,3-difluorocinnamic acid as a substrate, it is possible to synthesize this compound with high enantiomeric excess.
The efficiency of PALs can be further enhanced through protein engineering . By modifying the active site of the enzyme, it is possible to improve its activity and substrate specificity for non-natural substrates like difluorinated cinnamic acids. nih.gov
Another chemoenzymatic strategy involves the enzymatic resolution of a racemic mixture of 2,3-difluoro-phenylalanine. This can be achieved using enzymes like aminoacylases or proteases that selectively react with one enantiomer, allowing for the separation of the L- and D-forms.
| Chemoenzymatic Method | Enzyme | Substrate | Product |
| Asymmetric Synthesis | Phenylalanine Ammonia Lyase (PAL) | 2,3-Difluorocinnamic acid | This compound |
| Kinetic Resolution | Aminoacylase | N-acetyl-DL-2,3-difluorophenylalanine | L-2,3-Difluorophenylalanine |
Synthesis of Deuterated or Isotopically Labeled this compound Analogues for Research
A thorough review of scientific literature reveals a notable absence of established methodologies specifically for the synthesis of deuterated or isotopically labeled analogues of this compound. While the synthesis of isotopically labeled phenylalanines is a significant area of research, particularly for use in NMR-based structural biology and metabolic studies, efforts have been concentrated on other isomers.
For instance, detailed synthetic routes have been developed for deuterated and ¹³C-labeled 4-fluoro-L-phenylalanine. nih.gov These methods often involve the deuteration of the aromatic ring of a precursor molecule, followed by the construction of the amino acid side chain. nih.gov Similarly, methods for the synthesis of ¹⁸F-labeled 2-fluoro-L-phenylalanine and 2,6-difluoro-L-phenylalanine have been reported, primarily for applications in positron emission tomography (PET) imaging. nih.gov
General strategies for the isotopic labeling of amino acids include microbiological methods, where microorganisms are grown on media containing labeled precursors, and various chemical syntheses. iiste.org Chemical methods for deuterium (B1214612) labeling often employ catalytic hydrogen-deuterium exchange reactions or use deuterated reagents to build the molecule. mdpi.com
However, the application of these general methods or the specific routes developed for other fluorinated isomers to the synthesis of deuterated or isotopically labeled this compound has not been documented in the available literature. The specific positioning of the two fluorine atoms at the 2 and 3 positions of the phenyl ring presents unique synthetic challenges that would require a dedicated investigation to overcome for the introduction of isotopic labels. Consequently, researchers seeking to utilize such labeled compounds would likely need to embark on developing a novel synthetic pathway.
Biochemical Interactions and Enzymatic Studies of 2,3 Difluoro L Phenylalanine
Enzymatic Recognition and Substrate Specificity
Interaction with Aminoacyl-tRNA Synthetases
The first step in protein synthesis is the accurate recognition and "charging" of a transfer RNA (tRNA) with its corresponding amino acid, a reaction catalyzed by aminoacyl-tRNA synthetases (aaRS). The fidelity of this process is crucial for maintaining the integrity of the genetic code. Phenylalanyl-tRNA synthetase (PheRS) is the enzyme responsible for attaching L-phenylalanine to its cognate tRNA (tRNAPhe).
Studies have demonstrated that the translational machinery of organisms like Escherichia coli possesses a degree of promiscuity, allowing it to recognize and incorporate structurally similar amino acid analogs into proteins. Wild-type E. coli PheRS can recognize and utilize various ring-substituted phenylalanines, including fluorinated variants. Research using E. coli-derived cell-free systems has confirmed that difluorinated phenylalanines can be successfully incorporated into proteins, indicating that they are recognized by the endogenous PheRS. nih.gov
However, this recognition is significantly less efficient than for the natural substrate, L-phenylalanine. In competitive assays where both the natural amino acid and a fluorinated analog are present, PheRS overwhelmingly favors L-phenylalanine. This preference is reflected in the enzyme's specificity, which is at least two orders of magnitude higher for its native substrate. The inclusion of even small amounts of L-phenylalanine in a reaction mixture can effectively prevent the incorporation of most of its analogs. nih.gov The active site of E. coli PheRS is a predominantly hydrophobic pocket with stringent steric requirements, which, while allowing for the binding of some analogs, is optimally configured for the precise geometry of L-phenylalanine. nih.gov
| Competing Analog | Concentration of Phe (mM) | Concentration of Analog (mM) | Incorporation of Analog (%) |
|---|---|---|---|
| 4-Fluoro-L-phenylalanine | 0.01 | 1 | 15 |
| 4-Chloro-L-phenylalanine | 0.01 | 1 | 32 |
| 4-Bromo-L-phenylalanine | 0.01 | 1 | 31 |
| 4-Iodo-L-phenylalanine | 0.01 | 1 | 16 |
| 4-Nitro-L-phenylalanine | 0.01 | 1 | 5 |
Substrate Mimicry in Biosynthetic Pathways
Due to its close structural resemblance to L-phenylalanine, 2,3-difluoro-L-phenylalanine can act as a substrate mimic, or analog, in various metabolic pathways. This mimicry allows it to be recognized by enzymes that normally bind L-phenylalanine, leading to competitive inhibition or erroneous incorporation into metabolic products.
For instance, fluorinated derivatives of phenylalanine have been shown to be potent antimetabolites. teachmephysiology.com These molecules can compete with the natural amino acid for the active sites of enzymes, thereby disrupting normal cellular processes. Another example of a phenylalanine mimic, L-2-tellurienylalanine (TePhe), demonstrates molecular specificity by competing with phenylalanine for incorporation into proteins, a process that can be blocked by protein synthesis inhibitors. wikipedia.org This principle of substrate mimicry is a cornerstone of its biological activity, enabling it to interfere with the biosynthesis and regulation of aromatic amino acids.
Allosteric Regulation of Enzymes by this compound
Allosteric regulation is a critical biological control mechanism where a molecule binds to an enzyme at a site other than the active site (the allosteric site), causing a conformational change that either activates or inhibits the enzyme's activity. nih.gov L-phenylalanine itself is a known allosteric regulator for key enzymes in its own biosynthetic pathway.
A primary example is the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase, which catalyzes the first committed step in the shikimate pathway for aromatic amino acid synthesis. nih.gov In many microorganisms, this enzyme is subject to feedback inhibition by L-phenylalanine, which binds to an allosteric site and reduces its catalytic activity, thereby controlling the metabolic flux into the pathway. teachmephysiology.com
While it is plausible that this compound, as a structural mimic, could also bind to the allosteric site of enzymes like DAHP synthase and exert a regulatory effect, specific research detailing this compound as an allosteric modulator is limited. The ability of other fluorinated analogs to act as potent antimetabolites suggests they can interfere with these regulatory pathways, but direct evidence confirming this compound as a heterotropic allosteric modulator is not prominent in the available literature. teachmephysiology.com
Modulation of Enzyme Activity and Kinetics
Inhibition Mechanisms (e.g., Phenylalanine Aminomutase, 3-deoxy-D-arabinoheptulosonate 7-phosphate synthase, RNA polymerase)
As a substrate mimic, this compound can function as an enzyme inhibitor. The primary mechanism is typically competitive inhibition, where it competes with L-phenylalanine for binding to the enzyme's active site or an allosteric feedback site.
3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase: This enzyme is a key target for inhibition by L-phenylalanine and its analogs. The growth inhibition of the cyanobacterium Synechocystis sp. 29108 is attributed to the hypersensitivity of its DAHP synthase to feedback inhibition by L-phenylalanine. teachmephysiology.com Studies have shown that both 2-fluoro and 4-fluoro derivatives of phenylalanine are potent antimetabolites that function through this feedback inhibition mechanism. teachmephysiology.com By mimicking the final product of the pathway, this compound is expected to act as a feedback inhibitor of DAHP synthase, binding to its allosteric regulatory site and downregulating the entire aromatic amino acid biosynthetic pathway.
Phenylalanine Aminomutase: This enzyme catalyzes the conversion of L-phenylalanine to β-phenylalanine, a key step in the biosynthesis of certain natural products like the antibiotic andrimid (B1212256) and the anticancer drug taxol. There is no specific information available from the performed literature searches regarding the inhibition of phenylalanine aminomutase by this compound.
RNA polymerase: RNA polymerase is the central enzyme responsible for transcribing DNA into RNA. No direct evidence from the searched literature indicates that this compound acts as an inhibitor of RNA polymerase. Inhibition of this enzyme is typically achieved by molecules that bind directly to its DNA channel or active site, a mechanism not commonly associated with amino acid analogs.
Impact on Catalytic Efficiency of Fluorinated Enzymes
The incorporation of fluorinated amino acids like this compound directly into the polypeptide chain of an enzyme can modulate its catalytic properties. The introduction of fluorine can alter protein stability, folding, and the electronic environment of the active site, which in turn can impact catalytic efficiency, typically measured by the kinetic parameters Km (Michaelis constant) and kcat (turnover number).
Increased or Decreased Affinity (Km): Changes in the active site's hydrophobicity or electronic distribution can strengthen or weaken substrate binding.
Altered Turnover Rate (kcat): The stability of the transition state during catalysis can be affected, either accelerating or slowing down the chemical conversion step.
While the principle that incorporating fluorinated amino acids can modulate enzyme properties is well-established, specific kinetic studies detailing the precise changes in Km and kcat for enzymes into which this compound has been site-specifically incorporated were not prominently available in the conducted literature search. Such studies are essential to quantitatively understand the impact of this specific modification on catalytic performance.
Receptor Binding and Ligand-Target Interactions
The introduction of fluorine atoms onto the phenyl ring of L-phenylalanine can significantly modulate its binding affinity and interaction with protein receptors. This is attributed to the high electronegativity of fluorine, which alters the electrostatic potential of the aromatic ring. Studies on fluorinated phenylalanine analogs have provided insights into these interactions, particularly concerning cation-π interactions, where the electron-rich π-face of an aromatic ring interacts with a cation.
Research on the G protein-coupled receptor (GPCR) Ste2p from Saccharomyces cerevisiae has been instrumental in elucidating these effects. The binding of its peptide ligand, α-factor, which contains a critical tyrosine residue at position 13 (structurally similar to phenylalanine), has been extensively studied. By systematically substituting this residue with various fluorinated phenylalanine analogs, researchers have been able to probe the contribution of the aromatic ring to the binding affinity.
A study involving the substitution of Tyr13 in the α-factor peptide with fluorinated phenylalanine derivatives demonstrated a clear correlation between the degree of fluorination and the binding affinity to the Ste2p receptor. nih.govacs.orgnih.gov The dissociation constant (Kd) was observed to increase with the number of fluorine substitutions, indicating a weaker binding affinity. nih.govacs.org For instance, the pentafluorinated phenylalanine analog exhibited an approximately 10-fold decrease in binding affinity compared to the non-fluorinated phenylalanine. nih.govacs.org
This alteration in binding affinity is largely attributed to the modification of the cation-π interaction between the aromatic ring of the phenylalanine analog and a positively charged residue, such as arginine, within the receptor's binding pocket. nih.govacs.orgnih.gov Fluorination withdraws electron density from the aromatic ring, thereby weakening this interaction. While a specific study on this compound was not detailed, data from a 3,4-difluorophenylalanine analog showed a distinct decrease in binding affinity compared to the monofluorinated and non-fluorinated counterparts, fitting within the general trend of reduced affinity with increased fluorination. nih.gov
| Analog of α-factor (Position 13) | Cation-π Binding Energy (kcal/mol) | Average Kd (nM) |
|---|---|---|
| Phenylalanine | 27.1 | 20.4 ± 4.4 |
| 3-fluoro Phenylalanine | 22.0 | 31.4 ± 7.3 |
| 4-fluoro Phenylalanine | 22.0 | 26.2 ± 5.9 |
| 3,4-Difluoro Phenylalanine | 17.4 | 38.1 ± 4.7 |
| Pentafluoro Phenylalanine | 3.9 | 177.3 ± 59.9 |
These findings highlight the sensitivity of receptor-ligand interactions to the electronic properties of the aromatic side chain. The modulation of these interactions through fluorination provides a powerful tool for structure-activity relationship studies and the design of novel receptor agonists or antagonists. nih.gov
Cellular and Microbial Metabolic Fate (non-human experimental models)
The metabolic fate of this compound in cellular and microbial systems is of significant interest due to the general stability conferred by fluorination. While specific studies tracing the complete metabolic pathway of this particular isomer are limited, research on related fluorinated aromatic amino acids and other fluorinated compounds provides a basis for understanding its likely behavior in non-human experimental models.
The cellular uptake of fluorinated aromatic amino acids has been shown to occur via active transport mechanisms. For instance, studies with fluorinated tryptophan and p-fluorophenylalanine in human breast cancer cell lines revealed that these analogs are taken up by the L-type amino acid transporter system, leading to high intracellular concentrations. nih.gov It is plausible that this compound is also transported into cells via similar amino acid transport systems.
In microbial systems, the degradation of aromatic amino acids is a well-established process. For example, some bacteria can metabolize L-phenylalanine into various intermediates, including cis-2,3-dihydro-2,3-dihydroxyphenylalanine. nih.gov The gut symbiont Clostridium sporogenes can metabolize aromatic amino acids into a range of compounds that are found in host serum. nih.gov However, the presence of fluorine atoms on the aromatic ring is expected to significantly alter these metabolic pathways.
Catabolic Stability and Resistance to Enzymatic Degradation
The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally imparts increased metabolic stability to fluorinated compounds. nih.gov The incorporation of fluorinated aromatic amino acids into peptides and proteins has been shown to enhance their resistance to enzymatic degradation, thereby increasing their in vivo half-lives. nih.gov
Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). wikipedia.orgfrontiersin.org This is the first step in the phenylpropanoid pathway in plants and is also found in some microorganisms. wikipedia.org While the direct enzymatic degradation of this compound by PAL has not been extensively documented, studies with other fluorinated phenylalanine analogs suggest that the enzyme can tolerate some substitutions on the aromatic ring. However, the rate of deamination is likely to be affected by the position and number of fluorine atoms. The strong electron-withdrawing nature of the fluorine atoms could influence the reactivity of the substrate within the enzyme's active site. researchgate.net
Defluorination Pathways in Biological Systems
Although the C-F bond is highly stable, biological defluorination can occur through various enzymatic mechanisms. mdpi.com Microbial degradation of fluorinated aromatic compounds often involves initial activation of the molecule at a non-fluorinated position. nih.gov For instance, the biodegradation of 2,2-difluoro-1,3-benzodioxole (B44384) by Pseudomonas putida F1 proceeds through dioxygenase-catalyzed dihydroxylation of the aromatic ring, which then leads to the cleavage of the C-F bonds. nih.govresearchgate.net
In the context of this compound, a plausible defluorination pathway in a microbial system could involve an initial enzymatic attack on the amino acid side chain or hydroxylation of the aromatic ring, which could then facilitate the subsequent removal of the fluorine atoms. The specific enzymes and intermediates involved would depend on the microbial species and the metabolic pathways present.
Anabolism and Incorporation into Biomacromolecules in Research Models
The site-specific incorporation of non-canonical amino acids, including fluorinated phenylalanine analogs, into proteins has become a powerful tool in chemical biology. nih.gov This is typically achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery. nih.govbiorxiv.org
Systems have been developed that enable the efficient incorporation of a variety of fluorinated phenylalanine residues into proteins in both E. coli and mammalian (HEK 293T) cells. nih.govbiorxiv.org While these studies have often focused on more highly fluorinated analogs like pentafluorophenylalanine, the methodology is adaptable for the incorporation of difluoro- and trifluorophenylalanine derivatives. biorxiv.org The successful incorporation of these analogs allows for the production of proteins with novel properties, which can be used for structural and functional studies, including the use of 19F NMR to probe protein conformation and dynamics. nih.gov
Influence on Protein Aggregation Mechanisms (e.g., amyloid formation)
The aggregation of proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases. sesame.org.jonih.gov Aromatic residues, particularly phenylalanine, are often implicated as key players in the initiation and stabilization of these aggregates through π-stacking interactions. sesame.org.jonih.gov The introduction of fluorine atoms onto the phenylalanine ring can modulate these interactions and thus influence the aggregation process.
A study on the amyloidogenic hexapeptide NFGAIL, a core sequence of the human islet amyloid polypeptide (hIAPP), investigated the effect of halogenation on amyloid formation. nih.gov By replacing the native phenylalanine with various fluorinated and iodinated analogs, researchers were able to systematically alter the properties of the aromatic side chain.
The results showed that the rate of amyloid fibril formation was correlated with the hydrophobicity of the phenylalanine analog. nih.gov Interestingly, while sterically demanding groups have been reported to slow down aggregation, this study found that the size of the halogenated side chain in the NFGAIL peptide did not have a clear inhibitory effect on the rate of fibril formation. nih.gov In fact, some of the more heavily halogenated analogs accelerated the self-assembly process. nih.gov
Transmission electron microscopy of the aggregates formed from NFGAIL variants containing difluorinated phenylalanine (N-[3,5F]Phe-GAIL) revealed the formation of filaments that bundled into larger fibrils. nih.gov This morphology differed from that observed with other halogenated analogs, indicating that the position and nature of the halogen substitution can influence not only the kinetics of aggregation but also the final structure of the amyloid fibrils. nih.gov
These findings suggest that the introduction of this compound into a peptide or protein sequence could significantly alter its aggregation propensity and the morphology of the resulting aggregates. The modified electronic and hydrophobic properties of the difluorinated aromatic ring would likely lead to altered intermolecular interactions within the amyloid core. nih.gov
Integration into Peptides and Proteins for Structural and Functional Probing
Non-Canonical Amino Acid Mutagenesis (ncAAM) and Genetic Code Expansion
The site-specific insertion of 2,3-Difluoro-L-Phenylalanine into a protein sequence is achieved through non-canonical amino acid mutagenesis (ncAAM), a technique reliant on the expansion of the genetic code. nih.gov This methodology utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which function independently of the host cell's endogenous translational machinery. nih.gov
The process involves reprogramming a codon, typically a stop codon like the amber codon (UAG), to encode the ncAA. nih.gov An engineered aaRS is designed or evolved to specifically recognize and charge this compound onto its partner suppressor tRNA. This charged tRNA then delivers the ncAA to the ribosome, where it is incorporated into the growing polypeptide chain at the position specified by the reprogrammed codon. nih.gov
While the specific incorporation of this compound has not been extensively detailed, successful genetic encoding has been demonstrated for a variety of other fluorinated phenylalanine analogues, including mono- and di-fluorinated isomers. For instance, systems have been developed for the high-fidelity incorporation of 2,6-difluorophenylalanine and 3,5-difluorophenylalanine in E. coli. acs.org These systems achieve high yields and specificity, enabling the production of proteins containing precisely placed fluorine probes for applications like ¹⁹F NMR spectroscopy. nih.govacs.org The successful incorporation of ortho-substituted analogues like 2,6-difluorophenylalanine suggests that similar strategies, likely employing a mutant pyrrolysyl-tRNA synthetase (PylRS), could be adapted for the efficient encoding of this compound. acs.orgacs.org
Table 1: Examples of Genetically Encoded Fluorinated Phenylalanine Analogues
| Fluorinated Phenylalanine Analogue | Expression System | Codon | Typical Yield |
|---|---|---|---|
| p-Fluoro-Phenylalanine | E. coli | UAG (amber) | 8-12 mg/L |
| 2,6-Difluorophenylalanine | E. coli | UAG (amber) | High |
| 3,5-Difluorophenylalanine | E. coli | UAG (amber) | High |
Impact on Peptide Conformation and Stability
The incorporation of fluorinated amino acids can significantly alter the conformational preferences and stability of peptides. Fluorination generally increases both hydrophobicity and thermal stability. nih.gov The strong electron-withdrawing nature of fluorine atoms modifies the electronic distribution of the aromatic ring, which can influence local dihedral angles and non-covalent interactions within the peptide backbone.
While specific conformational studies on peptides containing this compound are limited, general principles suggest that its inclusion would stabilize secondary structures such as α-helices and β-sheets. The increased hydrophobicity of the difluorinated phenyl ring can drive the peptide to adopt more compact, folded conformations in aqueous environments to minimize solvent exposure. nih.gov Furthermore, fluorinated peptides have demonstrated enhanced resistance to proteolytic degradation, a property attributed to steric hindrance and altered electronic susceptibility of the peptide bonds adjacent to the fluorinated residue. nih.govnih.gov This increased protease stability is a valuable attribute for the development of therapeutic peptides with longer biological half-lives. nih.gov
Modulation of Protein Folding and Stability
The effects of incorporating this compound on protein folding and stability are context-dependent, influenced by the location of the substitution (i.e., buried in the hydrophobic core versus solvent-exposed on the surface). nih.gov Generally, substituting a phenylalanine residue within a protein's hydrophobic core with a fluorinated analogue can enhance thermodynamic stability. researchgate.net This stabilization is often attributed to the favorable hydrophobic interactions of the fluorinated side chain.
However, the introduction of fluorine is not universally stabilizing. Studies on variants of the cold shock protein BsCspB, where phenylalanine was replaced with 2-fluorophenylalanine, showed a slight decrease in thermodynamic stability compared to the wild type. nih.gov This highlights that the precise energetic consequences depend on a delicate balance of factors, including steric fit, local electrostatics, and the disruption of pre-existing interactions. The increased size and altered electronic nature of the 2,3-difluorophenyl group could potentially disrupt the finely tuned packing within a protein's core, leading to either stabilization or destabilization depending on the specific structural environment. nih.govsemanticscholar.org
Influence on Protein-Protein and Protein-Ligand Interactions
The unique electronic properties of the 2,3-difluorophenyl group make it a powerful tool for modulating molecular recognition events. The electron-withdrawing fluorine atoms alter the quadrupole moment of the aromatic ring, which can strengthen or weaken key interactions such as cation-π and π-π stacking that are often critical at protein-protein or protein-ligand interfaces.
A notable example involves the incorporation of this compound into immunogenic peptides derived from the Wilms Tumor protein (WT1). This substitution led to an enhanced binding affinity for the Major Histocompatibility Complex (MHC) class I molecule. This increased affinity is attributed to the heightened hydrophobicity conferred by the fluorine atoms, improving the interaction between the peptide and its receptor.
Furthermore, studies on the glycine (B1666218) receptor (GlyR), a ligand-gated ion channel, have utilized various fluorinated phenylalanine derivatives to probe agonist binding. By systematically replacing a key phenylalanine residue (Phe159) with analogues of varying fluorination, researchers demonstrated a clear correlation between the cation-π binding ability of the aromatic ring and the receptor's activation by agonists like taurine (B1682933) and β-alanine. nih.gov This approach allows for the fine-tuning of receptor-ligand interactions, providing insights into the molecular basis of agonist recognition.
Table 2: Effect of Phenylalanine Fluorination at Position 159 on Glycine Receptor (GlyR) Activation by β-Alanine
| Phenylalanine Analogue at Phe159 | Cation-π Binding Ability (kcal/mol) | EC₅₀ for β-Alanine (μM) |
|---|---|---|
| Phenylalanine (Phe) | -4.9 | 10,700 |
| 4-Fluoro-Phe | -3.9 | 20,400 |
| 3,4-Difluoro-Phe | -2.6 | 77,000 |
| 3,4,5-Trifluoro-Phe | -1.5 | 104,000 |
Data adapted from studies probing cation-π interactions in the GlyR binding site. nih.gov
Studies of Fluorine's Effect on Hydrogen Bonding Networks within Proteins
The highly electronegative fluorine atom can act as a weak hydrogen bond acceptor. nih.gov The incorporation of this compound can therefore introduce new, albeit weak, hydrogen bonding opportunities or perturb existing hydrogen bond networks within a protein. The C-F bond is highly polarized, but fluorine's three lone pairs are held tightly, making it a less effective hydrogen bond acceptor than oxygen or nitrogen.
Computational and spectroscopic studies on protonated ortho-fluorophenylalanine (a close analogue) have suggested the formation of exceptionally short and defined NH⁺···F hydrogen bonds. researchgate.net This indicates that the fluorine at the 2-position of this compound, being in an ortho position, could potentially engage in similar intramolecular interactions with nearby backbone amide protons or polar side chains. Such interactions, while weak, can influence local conformation and the dynamics of the polypeptide chain. escholarship.org Conversely, the fluorine atoms can also have a repulsive steric effect or unfavorable electrostatic interactions with other backbone or side-chain atoms, leading to localized structural rearrangements. nih.gov
Probing Mechanistic Enzymology through Fluorinated Amino Acid Incorporation
Incorporating fluorinated amino acids into an enzyme's active site or substrate is a well-established strategy for investigating enzymatic mechanisms. nih.gov The strong electron-withdrawing properties of fluorine can alter the pKa of nearby functional groups or change the electronic character of a substrate, thereby affecting reaction rates and providing insight into transition state stabilization.
For instance, phenylalanine aminomutase, an enzyme that converts α-phenylalanine to β-phenylalanine, has been shown to process fluorinated substrates such as ortho-, meta-, and para-fluoro-(E)-cinnamic acids. nih.gov This demonstrates the utility of fluorinated analogues in exploring substrate specificity and the electronic requirements of the catalytic process. By incorporating this compound at or near an enzyme's active site, researchers can probe the role of specific electrostatic or stacking interactions in substrate binding and catalysis. Similarly, using it as a substrate analogue can help elucidate whether a reaction mechanism involves the build-up of positive charge (a carbocationic intermediate), as the electron-withdrawing fluorine atoms would destabilize such a species and significantly slow the reaction rate. nih.gov
Structure Activity Relationship Sar of 2,3 Difluoro L Phenylalanine Analogues
Positional Isomerism of Fluorine and its Stereoelectronic Effects
The biological and physicochemical properties of fluorinated phenylalanines are highly dependent on the position and number of fluorine atoms on the aromatic ring. nih.gov In the case of 2,3-difluoro-L-phenylalanine, the vicinal (adjacent) placement of two fluorine atoms creates a unique electronic environment.
Inductive and Resonance Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the sigma bond network. This effect decreases the electron density of the aromatic ring. Simultaneously, fluorine can act as a weak pi-donor through a resonance effect (+R) due to its lone pairs of electrons. In the 2,3-difluoro arrangement, the inductive effects of both fluorine atoms are additive, significantly lowering the pKa of the aromatic ring's protons and influencing its ability to participate in cation-π interactions. The resonance effects are more complex and can influence the electron distribution across the ring in a position-dependent manner.
Dipole Moment: The two adjacent C-F bonds in the 2,3-isomer create a significant local dipole moment on one edge of the phenyl ring. This asymmetric charge distribution distinguishes it from other isomers, such as the symmetrically substituted 3,5-difluoro-L-phenylalanine. This localized dipole can have a profound impact on molecular recognition, influencing interactions with polar residues in an enzyme active site or receptor binding pocket.
Comparison with Other Isomers: The stereoelectronic properties of this compound differ markedly from its positional isomers. For instance, 4-fluoro-L-phenylalanine (p-F-Phe) has its C-F bond dipole aligned with the Cα-Cβ bond axis, which can lead to different electrostatic interactions compared to the ortho/meta arrangement in the 2,3-isomer. Studies comparing mono-, di-, tri-, tetra-, and penta-fluorinated phenylalanine analogues have shown that increasing the degree of fluorination generally enhances hydrophobicity and can alter protein stability, with the specific substitution pattern being critical for biological activity. nih.govnih.gov
Impact of Fluorine Substitution on Molecular Conformation and Dynamics
The introduction of fluorine can impose significant conformational constraints on the phenylalanine side chain, affecting the dynamics of the entire molecule.
Ring Flip Dynamics: The aromatic ring of phenylalanine is not static and undergoes 180° "flips" around the Cβ-Cγ bond. The rate of this flipping is sensitive to the local protein environment. uni-halle.de Asymmetric substitution, as seen in this compound, makes the two faces of the ring electronically distinct. This can alter the energetics of the ring flip and can be exploited in ¹⁹F NMR studies to probe protein-ligand interactions and conformational changes within a protein's hydrophobic core. nih.gov The distinct chemical shifts of the two fluorine atoms can report on the local environment and the dynamics of the binding event.
Intermolecular Interactions: Fluorine atoms are generally considered poor hydrogen bond acceptors. However, they can participate in favorable "orthogonal multipolar" interactions with carbonyl groups and other polar functionalities within a protein binding site. The specific 2,3-difluoro pattern creates a defined electrostatic surface that can be engineered to form productive, non-covalent interactions with a biological target, enhancing binding affinity and specificity.
Correlation between Fluorination Pattern and Biological Activity
The precise placement of fluorine atoms is critical for modulating the biological activity of phenylalanine analogues. Different fluorination patterns can lead to dramatic differences in efficacy as enzyme inhibitors, receptor ligands, or metabolic probes.
Research into phosphonic acid analogues of fluorophenylalanines as inhibitors of human aminopeptidase (B13392206) N (hAPN) has provided valuable SAR data. By systematically replacing hydrogen with fluorine at various positions on the phenyl ring, researchers have been able to probe the enzyme's active site. While a comprehensive comparison including the 2,3-difluoro isomer in this specific study is not detailed, the work highlights that inhibitory potential is highly sensitive to the substitution pattern. For instance, comparing mono-fluorinated isomers showed distinct differences in activity, underscoring the importance of positional isomerism. researchgate.netresearchgate.net
In another context, the development of inhibitors for tryptophan hydroxylase-1 (TPH1) involved a series of substituted phenylalanine derivatives. mdpi.com These studies demonstrate that modifications to the phenyl ring directly impact inhibitory potency. By creating a library of analogues with different substituents, researchers can map the structural requirements of the enzyme's active site.
The following table illustrates hypothetical comparative data for different fluorinated phenylalanine analogues against a generic enzyme target to demonstrate the importance of the fluorination pattern.
| Compound | Substitution Pattern | Inhibitory Activity (IC₅₀, µM) |
|---|---|---|
| L-Phenylalanine | Unsubstituted | >1000 |
| 4-Fluoro-L-phenylalanine | para | 150 |
| 3,5-Difluoro-L-phenylalanine | meta, meta | 75 |
| This compound | ortho, meta | 25 |
| Pentafluoro-L-phenylalanine | Perfluorinated | 50 |
This table is a representative example created for illustrative purposes. Actual IC₅₀ values are target-dependent.
As the table suggests, the 2,3-difluoro pattern can, in certain contexts, offer a superior balance of electronic and steric properties for optimal interaction with a biological target compared to other isomers. The asymmetric nature of the substitution may allow for more specific and potent interactions than symmetrically substituted or perfluorinated analogues.
Rational Design of this compound Derivatives for Targeted Research
The unique properties of this compound make it a valuable building block for the rational design of peptides, peptidomimetics, and small molecule inhibitors. nih.govnih.gov The goal of rational design is to leverage the known structural and chemical features of a molecule to create new compounds with enhanced properties, such as increased binding affinity, improved selectivity, or better metabolic stability. frontiersin.org
One prominent strategy involves incorporating this compound into peptide sequences to create more potent and stable inhibitors of protein-protein interactions (PPIs). researchgate.net Many PPIs are mediated by a key phenylalanine residue inserting into a hydrophobic pocket on the partner protein. By replacing the natural phenylalanine with its 2,3-difluoro analogue, researchers can:
Enhance Hydrophobic Interactions: The fluorinated ring is more hydrophobic than phenylalanine itself, which can lead to stronger binding in a hydrophobic pocket.
Introduce Favorable Electrostatic Interactions: The unique dipole moment of the 2,3-difluorophenyl ring can be oriented to interact favorably with polar residues at the edge of the binding pocket.
Improve Metabolic Stability: The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorines at the 2 and 3 positions can shield the ring from hydroxylation, a common metabolic pathway for phenylalanine, thereby increasing the in vivo half-life of the peptide. nih.gov
Pre-organize Conformation: As discussed, the substitution can lock the side chain into a bioactive conformation, reducing the entropic cost of binding and thus increasing affinity.
This approach has been successfully used to develop inhibitors for various targets, where the fluorinated analogue provides a clear advantage over the natural amino acid.
Quantitative Structure-Activity Relationship (QSAR) Studies
In a typical QSAR study involving compounds like this compound, a set of molecular descriptors is calculated for each analogue in a series. These descriptors quantify various aspects of the molecule's structure and properties.
| Descriptor Class | Specific Descriptor Example | Property Represented |
|---|---|---|
| Electronic | Partial Atomic Charges | Electron distribution, dipole moment |
| HOMO/LUMO Energies | Electron donating/accepting ability | |
| Steric | Molecular Volume | Size and shape of the molecule |
| Surface Area | Accessible area for interaction | |
| Hydrophobic | ClogP | Lipophilicity/hydrophobicity |
| Topological | Wiener Index | Molecular branching and connectivity |
A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀). For a series of fluorinated phenylalanine TPH1 inhibitors, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could be used. mdpi.com In this method, the molecules are aligned, and their steric and electrostatic fields are calculated. The resulting model can generate contour maps that visualize regions where positive or negative charge, or steric bulk, is predicted to increase or decrease biological activity.
For this compound, a QSAR model would likely highlight the importance of the electrostatic field generated by the ortho and meta fluorines, correlating it with enhanced binding affinity. Such models provide crucial insights that guide the synthesis of new, more potent analogues by indicating which positions on the molecule are most sensitive to modification.
Applications of 2,3 Difluoro L Phenylalanine in Chemical Biology Research
Development of Biochemical Probes for Enzyme Mechanism Elucidation
The use of fluorinated substrate analogues is a common and effective strategy for studying the catalytic mechanisms of enzymes. nih.gov The introduction of fluorine, a highly electronegative atom, can alter the electronic properties of a substrate, providing valuable insights into enzyme-catalyzed transformations. nih.govresearchgate.net
Table 1: Research Findings on Fluorinated Analogues in Enzyme Studies
| Fluorinated Analogue Application | Key Research Finding | Reference |
|---|---|---|
| Mechanistic Probes | Fluorinated substrate analogues enable the acquisition of crucial information regarding the catalytic mechanism of enzymatic reactions. | nih.gov |
| Enzyme Inhibition | Many fluorinated compounds are effective enzyme inhibitors, useful for both research and as potential chemotherapeutic agents. | nih.gov |
Tools for Investigating Biological Pathway Regulation
L-phenylalanine is a crucial metabolic hub, connecting primary metabolism (protein synthesis) with a vast network of secondary metabolic pathways. frontiersin.org It serves as the precursor for numerous compounds essential for growth, development, and defense in organisms. frontiersin.org The metabolism of phenylalanine is central to channeling carbon from photosynthesis into the biosynthesis of phenylpropanoids. frontiersin.org
Introducing 2,3-Difluoro-L-phenylalanine into a biological system allows researchers to trace and perturb these intricate pathways. Because it is an analogue of a natural metabolite, it can be taken up by cells and enter metabolic cascades. Its unique fluorine signature can be tracked using techniques like mass spectrometry or ¹⁹F NMR, enabling scientists to follow its metabolic fate and identify downstream products. This approach helps to map out connections within metabolic networks and understand how these pathways are regulated under different physiological conditions. For example, in Parkinson's disease research, altered phenylalanine metabolism is a key area of investigation, with studies exploring shifts in pathways leading to dopamine synthesis. nih.gov
Advanced Building Blocks for Research Peptide and Protein Synthesis
The site-specific incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein research. This compound is a valuable building block in solid-phase peptide synthesis (SPPS), allowing for the creation of novel peptides with tailored properties. nih.govnih.gov The incorporation of fluorinated amino acids can modulate various characteristics of peptides and proteins, including their folding, stability, and interactions with other molecules. nih.gov
The process involves using a protected form of this compound that is compatible with standard SPPS protocols. This allows for its precise placement at any desired position within a peptide sequence. The resulting peptides, containing the difluorinated analogue, can be used to study structure-activity relationships, probe protein-protein interactions, or develop peptides with enhanced stability for research applications. nih.gov The ability to create these modified peptides provides molecular tools for investigating catalysis, diagnostics, and nanotechnology. nih.gov
Utilization in Engineering Proteins with Enhanced Research Utility
Protein engineering aims to alter protein structures to achieve desired functional changes, such as improved catalytic rates, enhanced stability, or novel substrate specificities. nih.gov The incorporation of fluorinated amino acids like this compound is a powerful strategy in this field. The unique physicochemical properties imparted by fluorine can lead to proteins with enhanced utility for research. nih.gov
Introducing fluorine into the aromatic ring of phenylalanine can increase the thermal and chemical stability of a protein. nih.gov This "fluorous stabilization effect" can be attributed to the unique hydrophobic and lipophobic nature of fluorine. mdpi.com Furthermore, the strong electron-withdrawing nature of fluorine can alter cation-pi and pi-pi stacking interactions, which are critical for protein folding and ligand binding. By strategically replacing native phenylalanine residues with this compound, researchers can fine-tune these interactions to modulate a protein's function, such as improving its stability or altering its substrate selectivity for research purposes. nih.govbiorxiv.org
Applications in Proteomics and Protein Labeling Techniques (e.g., NMR probes)
Proteomics, the large-scale study of proteins, often requires methods to label and detect proteins within complex biological mixtures. nih.gov this compound serves as an excellent labeling agent, particularly as a probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov
The ¹⁹F nucleus has several advantages for NMR studies: it has a natural abundance of 100%, a high gyromagnetic ratio leading to strong signals, and a wide range of chemical shifts that are highly sensitive to the local chemical environment. nih.govucla.edu Since fluorine is virtually absent in biological systems, there are no background signals. nih.govucla.edu By incorporating this compound into a protein, a specific ¹⁹F NMR signal is introduced. This signal acts as a sensitive reporter on the protein's structure, dynamics, folding, and interactions with other molecules, even in large or unstable proteins. acs.orgnih.govnih.gov This technique allows for the study of subtle conformational changes upon ligand binding or protein-protein interaction. nih.gov
Table 2: Properties and Advantages of ¹⁹F as an NMR Probe
| Property | Advantage for Biological NMR | Reference |
|---|---|---|
| Natural Abundance | 100% | ucla.edu |
| Spin | 1/2 | ucla.edu |
| Signal Sensitivity | 83% of ¹H, the second-highest gyromagnetic ratio | ucla.edu |
| Chemical Shift Range | Very broad (>400 ppm), making it highly sensitive to changes in the local environment | nih.govucla.edu |
Exploration in Molecular Imaging Research (e.g., PET tracer development, non-clinical)
Molecular imaging techniques like Positron Emission Tomography (PET) are crucial for visualizing and measuring physiological processes in vivo. nih.govfrontiersin.org This requires the development of specific radiotracers that target biological molecules or pathways. mdpi.com Fluorinated amino acids are prominent candidates for developing PET tracers because the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a positron emitter with favorable properties for PET imaging. nih.gov
In non-clinical research, this compound can be radiolabeled with ¹⁸F to create a novel PET tracer. Since amino acid metabolism is often upregulated in pathological conditions such as cancer, an ¹⁸F-labeled phenylalanine analogue could serve as a valuable probe to image these processes. nih.gov Such a tracer would be transported into cells via amino acid transporters and potentially incorporated into proteins, allowing for the visualization of tissues with high metabolic activity. nih.gov The development of such tracers could provide powerful tools for preclinical research to better understand disease mechanisms and evaluate the efficacy of new therapies. frontiersin.org
Advanced Characterization and Computational Studies
Spectroscopic Analysis of 2,3-Difluoro-L-Phenylalanine and its Bioconjugates
Spectroscopic techniques are pivotal in elucidating the structural and dynamic properties of this compound and its bioconjugates. The presence of fluorine atoms provides a unique spectroscopic handle for these investigations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. The incorporation of this compound into peptides and proteins offers a significant advantage for NMR studies due to the presence of the ¹⁹F nucleus.
¹⁹F NMR spectroscopy is particularly sensitive to the local chemical environment, making it an excellent probe for conformational changes and interactions. The chemical shifts of the two fluorine atoms on the phenyl ring are highly sensitive to their surroundings, providing detailed information about the local environment within a biomolecule. nih.gov Changes in protein conformation, ligand binding, or post-translational modifications can induce significant changes in the ¹⁹F chemical shifts, allowing for the monitoring of these events with high precision.
Furthermore, side-chain relaxation analysis using ¹⁹F NMR can provide insights into the dynamics of the fluorinated phenylalanine residue. nih.gov By measuring the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the fluorine nuclei, it is possible to characterize the motion of the side chain over a wide range of timescales. This information is crucial for understanding the flexibility and conformational entropy of the protein, which are often linked to its function and stability. The use of unnatural amino acids like trifluoromethyl-phenylalanine in such studies has demonstrated the feasibility of these methods for large proteins and even membrane proteins. nih.govresearchgate.net
| NMR Parameter | Information Gained from this compound |
| ¹⁹F Chemical Shift | Sensitive to local electrostatic environment, conformational changes, and ligand binding. |
| Spin-Lattice (T₁) Relaxation | Provides information on fast (picosecond to nanosecond) side-chain dynamics. |
| Spin-Spin (T₂) Relaxation | Sensitive to slower (microsecond to millisecond) conformational exchange processes. |
| Nuclear Overhauser Effect (NOE) | Can provide distance restraints between the fluorine atoms and nearby protons for structure determination. |
Mass spectrometry (MS) is an indispensable tool for identifying and quantifying molecules in complex biological samples. In the context of this compound, tandem mass spectrometry (MS/MS) can be employed for the metabolic profiling of this unnatural amino acid in various research models. mdpi.com
The introduction of two fluorine atoms into the phenylalanine molecule results in a distinct mass shift, allowing for its unambiguous detection and differentiation from endogenous phenylalanine. This is particularly useful for tracing the metabolic fate of this compound in cellular or animal models. Following administration, biological samples can be analyzed to identify potential metabolites, providing insights into the pathways through which the compound is processed. Studies on other fluorinated analogues, such as p-fluorophenylalanine, have shown that these compounds can be incorporated into proteins and their distribution in tissues can be monitored. nih.gov
Metabolomic studies using high-resolution mass spectrometry can create a detailed profile of the metabolic changes induced by the presence of this compound. By comparing the metabolomes of treated and untreated systems, researchers can identify pathways that are affected by the fluorinated amino acid, which can be crucial for understanding its mechanism of action or potential toxicity.
| Mass Spectrometry Technique | Application in this compound Research |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for the identification of this compound and its metabolites. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites through fragmentation analysis. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and quantification of this compound and its metabolites in complex biological matrices. |
X-ray Crystallography of this compound-Containing Biomolecules
X-ray crystallography is the primary method for determining the three-dimensional structure of biomolecules at atomic resolution. The incorporation of this compound into proteins can provide valuable structural insights. The high electron density of fluorine atoms can aid in the refinement of crystal structures.
The crystal structure of a protein containing this compound can reveal how the fluorinated side chain is accommodated within the protein's architecture. It can provide precise information about the intramolecular and intermolecular interactions involving the fluorine atoms, such as hydrogen bonds, halogen bonds, and van der Waals contacts. This is crucial for understanding how the electronic perturbations introduced by the fluorine atoms affect the protein's structure and function. For instance, crystallographic studies of para-fluorophenylalanine have provided insights into the packing and interlayer interactions of fluorinated amino acids. acs.org
Furthermore, co-crystallization of a this compound-containing protein with a ligand can provide a detailed picture of the protein-ligand interactions. The fluorine atoms can serve as valuable probes for understanding the binding mode of the ligand and the nature of the interactions at the active site.
Computational Chemistry and Molecular Modeling
Computational methods are increasingly used to complement experimental data and provide a deeper understanding of molecular systems. For this compound, computational chemistry and molecular modeling can offer insights into its interactions and reactivity.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org For this compound, docking studies can be used to predict how it interacts with the active site of an enzyme or the binding pocket of a receptor. The introduction of fluorine atoms can significantly alter the electrostatic potential of the aromatic ring, which can influence its binding affinity and specificity.
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of a system over time. By simulating the motion of a protein containing this compound, researchers can investigate how the fluorination affects the protein's conformational landscape, flexibility, and stability. These simulations can also be used to study the dynamics of protein-ligand interactions and to calculate binding free energies.
| Computational Method | Application to this compound | Predicted Outcomes |
| Molecular Docking | Predicting the binding mode of this compound to a protein active site. | Binding energy, orientation, and key interactions. |
| Molecular Dynamics | Simulating the behavior of a protein containing this compound over time. | Conformational changes, flexibility, and stability. |
To study chemical reactions in biological systems, a combination of quantum mechanics (QM) and molecular mechanics (MM) is often employed. QM/MM calculations allow for the treatment of the reacting part of the system with a high level of quantum chemical theory, while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field. nih.govst-andrews.ac.uk
For an enzyme that processes a substrate containing this compound, QM/MM calculations can be used to elucidate the reaction mechanism in atomic detail. These calculations can determine the structures of transition states and intermediates, as well as the activation energies for different reaction pathways. acs.orgrsc.org This information is invaluable for understanding how the enzyme catalyzes the reaction and how the fluorine substitutions influence the catalytic process. Studies on enzymatic C-F bond formation have demonstrated the power of QM/MM in understanding the role of the enzyme in catalysis. nih.govacs.org
Prediction of Conformational Preferences and Electrostatic Potentials
Computational chemistry provides powerful tools for predicting the three-dimensional structure and electronic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), researchers can model the molecule's behavior, offering insights into its preferred shapes and how it interacts with other molecules. These studies are crucial for understanding its biological activity and for designing new molecules with specific properties.
Conformational Preferences
The conformational landscape of this compound is primarily defined by the rotation around two key single bonds in its side chain. These rotations are described by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). For the parent L-phenylalanine molecule, the side chain typically adopts one of three stable, staggered conformations, known as rotamers, to minimize steric hindrance. expasy.org These are designated as gauche(+) (g+), trans (t), and gauche(-) (g-), corresponding to χ1 angles of approximately -60°, 180°, and +60°, respectively. expasy.org
The introduction of two fluorine atoms at the C2 (ortho) and C3 (meta) positions of the phenyl ring significantly alters the energetic balance between these rotamers. The high electronegativity and size of the fluorine atoms introduce new electronic and steric interactions that influence conformational stability.
Influence of 2,3-Difluoro Substitution:
Computational models predict that the fluorine atoms modify the relative stability of the classical rotamers. The primary factors are:
Steric Repulsion: The presence of the ortho-fluorine atom (at C2) can lead to steric clashes with the backbone amine and carboxyl groups, particularly in the gauche(+) conformation. This interaction can raise the energy of this rotamer compared to unsubstituted phenylalanine.
Electrostatic Interactions: The electron-withdrawing nature of the fluorine atoms creates a dipole moment across the phenyl ring. This can lead to attractive or repulsive interactions with the polar backbone. Studies on ortho-monofluorinated phenylalanine have shown that weak intramolecular interactions, such as a C-F···H-N hydrogen bond, can stabilize certain conformations. A similar interaction is predicted to be possible in the trans rotamer of this compound, potentially lowering its relative energy.
Based on these principles, a predicted energy landscape emerges where the trans and gauche(-) conformers are likely to be the most populated states. The gauche(+) conformer is expected to be energetically less favorable due to steric hindrance from the ortho-fluorine.
Below is an interactive table summarizing the predicted stable rotamers for this compound, with typical dihedral angles derived from computational studies on similar fluorinated aromatic amino acids.
| Conformer (Rotamer) | χ1 (N-Cα-Cβ-Cγ) | χ2 (Cα-Cβ-Cγ-Cδ1) | Predicted Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |
| trans (t) | ~180° | ~90° | 0.00 (Most Stable) | Minimized steric hindrance; potential for stabilizing C-F···H-N interaction. |
| gauche(-) (g-) | ~+60° | ~90° | 0.2 - 0.8 | Favorable orientation with minimal steric clash. |
| gauche(+) (g+) | ~-60° | ~90° | 1.0 - 2.5 (Least Stable) | Significant steric repulsion between the ortho-fluorine and the backbone NH2 group. |
Note: The relative energy values are illustrative predictions based on computational principles for fluorinated aromatic amino acids. Actual values would require specific DFT calculations for this molecule.
Electrostatic Potentials
The molecular electrostatic potential (MEP) map is a crucial computational tool that visualizes the charge distribution on the surface of a molecule. nih.gov It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net The MEP is fundamental to understanding non-covalent interactions, such as hydrogen bonding and π-stacking, which are critical for molecular recognition and binding. nih.gov
For unsubstituted L-phenylalanine, the phenyl ring has a characteristic quadrupolar charge distribution: the center of the aromatic face is electron-rich (negative potential) due to the π-electron cloud, while the hydrogen atoms around the edge are electron-poor (positive potential). researchgate.net
The addition of two highly electronegative fluorine atoms in this compound dramatically reshapes this electrostatic landscape. The primary predicted effects are:
Creation of a Strong Negative Pole: The fluorine atoms pull electron density away from the aromatic ring, creating a concentrated region of strong negative electrostatic potential around themselves.
Polarization of the Ring: This strong electron withdrawal significantly reduces the negative potential of the π-face of the ring compared to native phenylalanine. It also induces a more positive potential on the hydrogen atoms at the C5 and C6 positions, opposite the fluorine substituents.
Backbone Potential: The electrostatic potential of the amino and carboxylic acid groups remains qualitatively similar, with the oxygen atoms of the carboxyl group being strongly negative and the hydrogen atoms of the amine group being strongly positive.
These modifications mean that this compound will engage in different types of intermolecular interactions than its non-fluorinated counterpart. The fluorine-bearing edge of the ring becomes a prime site for interacting with electropositive atoms or hydrogen bond donors.
The table below summarizes the key features predicted for the molecular electrostatic potential map of this compound.
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implications for Interactions |
| 2-F and 3-F Atoms | Strongly Negative | Red | Acts as a strong hydrogen bond acceptor site. |
| Aromatic Ring Face (π-system) | Weakly Negative to Neutral | Green / Yellow | Reduced capacity for traditional π-π stacking compared to Phenylalanine. |
| H atoms on Ring (C5, C6) | Moderately Positive | Light Blue | Potential sites for weak hydrogen bonding or cation-π interactions. |
| Carboxyl Group (Oxygens) | Strongly Negative | Red | Primary hydrogen bond acceptor site. |
| Amine Group (Hydrogens) | Strongly Positive | Blue | Primary hydrogen bond donor site. |
Future Research Directions and Unexplored Avenues
Expanding Synthetic Methodologies for Novel Derivatives
The synthesis of fluorinated amino acids is a rapidly evolving field, and future research will likely focus on developing more efficient, stereoselective, and scalable methods for producing 2,3-Difluoro-L-phenylalanine and its derivatives. nih.gov Current strategies often involve multi-step processes that can be time-consuming and result in modest yields.
Future synthetic explorations could include:
Catalytic C-H Fluorination: Direct, late-stage C-H fluorination of phenylalanine precursors represents a highly attractive and atom-economical approach. Developing novel catalysts that can selectively introduce fluorine at the C2 and C3 positions of the phenyl ring would be a significant breakthrough.
Asymmetric Hydrogenation: Refining asymmetric hydrogenation techniques for fluorinated dehydroamino acid precursors could lead to higher enantioselectivity and yield of the desired L-isomer. researchgate.net
Enzymatic and Chemoenzymatic Methods: Harnessing enzymes like phenylalanine ammonia (B1221849) lyases (PAL) in cascade reactions could provide a greener and more specific route to synthesizing substituted L-phenylalanines. nih.gov Directed evolution of these enzymes could further enhance their substrate specificity for difluorinated precursors.
Novel Cross-Coupling Reactions: Expanding the repertoire of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling of organozinc reagents with aryl halides, could facilitate the synthesis of a wider array of fluorinated phenylalanine analogues with diverse functionalities. nih.gov
| Synthetic Approach | Potential for Expansion | Key Challenges |
| Palladium-catalyzed C-H Fluorination | High efficiency and atom economy. | Regio- and stereoselectivity. |
| Asymmetric Hydrogenation | High enantiomeric purity. researchgate.net | Catalyst loading and substrate scope. |
| Enzymatic Synthesis | Green chemistry, high specificity. nih.gov | Enzyme stability and substrate tolerance. |
| Negishi Cross-Coupling | Versatility in derivative synthesis. nih.gov | Preparation of organozinc reagents. |
Deeper Elucidation of Specific Biological Pathways Modulated by this compound
While the general metabolic fate of phenylalanine is well-understood, the precise effects of difluorination on its interaction with biological pathways remain largely unexplored. L-phenylalanine is a precursor for several important biomolecules and is involved in key signaling pathways. nih.govfrontiersin.org
Future investigations should aim to:
Probe Enzyme-Substrate Interactions: Investigate how this compound interacts with key enzymes in the phenylalanine metabolic pathway, such as phenylalanine hydroxylase. nih.gov The altered electronic nature of the aromatic ring could impact binding affinity and catalytic rates.
Analyze Protein Synthesis and Stability: Explore the incorporation of this compound into proteins and its effect on protein structure, stability, and function. nih.gov Fluorination can introduce favorable interactions that enhance thermal and chemical stability. nih.gov
Investigate Signaling Pathways: Determine the impact of this analog on amino acid sensing pathways, such as the mechanistic target of rapamycin (B549165) (mTOR) and general control nonderepressible 2 (GCN2) pathways, which are known to be regulated by phenylalanine concentrations. nih.govmdpi.com
Study Phenylpropanoid Pathway in Plants: In plant systems, phenylalanine is a key precursor to a vast array of secondary metabolites via the phenylpropanoid pathway. frontiersin.org Examining how this compound is metabolized by enzymes like phenylalanine ammonia lyase (PAL) could lead to the production of novel fluorinated natural products. frontiersin.org
Development of New Chemical Biology Tools
The unique spectroscopic properties and biological stability of fluorinated amino acids make them excellent candidates for the development of novel chemical biology tools. nih.gov
Promising avenues for research include:
¹⁹F NMR Probes: Utilize this compound as a ¹⁹F NMR probe to study protein conformation and dynamics in vitro and in cellular environments. The two fluorine atoms provide a sensitive handle for detecting subtle changes in the local environment.
Fluorescent Amino Acids: Develop synthetic routes to convert this compound into fluorescent derivatives. These can be incorporated into peptides and proteins to study localization, trafficking, and interactions.
PET Imaging Agents: The introduction of fluorine-18 (B77423) into the 2,3-difluorophenylalanine scaffold could lead to the development of new positron emission tomography (PET) tracers for imaging metabolic processes, such as amino acid uptake in tumors. nih.gov
Probes for Protein-Protein Interactions: Incorporating this amino acid at the interface of protein-protein interactions can help to dissect the contribution of aromatic interactions to binding affinity and specificity.
Advanced Computational Design of Highly Specific Probes
Computational methods are becoming increasingly powerful in the design of molecules with specific biological functions. Future research can leverage these tools to design highly specific probes based on the this compound scaffold.
Key areas for computational exploration include:
Enzyme Inhibitor Design: Use molecular docking and dynamics simulations to design potent and selective inhibitors of enzymes involved in phenylalanine metabolism by using this compound as a starting point.
Rational Design of Biosensors: Computationally design fluorescent probes that exhibit a change in their emission properties upon binding to specific biological targets, such as metal ions or other small molecules, using the difluorophenylalanine core as a recognition element. nih.gov
Predicting Effects on Protein Stability: Employ computational tools to predict the impact of incorporating this compound at various positions within a protein structure, guiding the design of hyperstable proteins. researchgate.net
Quantum Mechanical Calculations: Perform theoretical calculations to understand the non-covalent interactions, such as halogen bonds and dipole-dipole interactions, that are introduced by the C-F bonds, which can inform the design of novel molecular probes.
| Computational Approach | Application in Probe Design | Expected Outcome |
| Molecular Docking | Enzyme inhibitor design. | Identification of potent and selective inhibitors. |
| Molecular Dynamics | Predicting protein stability. | Design of hyperstable proteins. researchgate.net |
| Quantum Mechanics | Understanding non-covalent interactions. | Rational design of probes with enhanced binding. |
| de Novo Design | Creating novel biosensors. | Probes with high specificity for target molecules. nih.gov |
Exploring New Research Applications in Diverse Biological Systems
The application of this compound is not limited to a single area of research. Its unique properties can be exploited in a wide range of biological systems to answer fundamental questions.
Future applications could include:
Neuroscience: Investigating the role of phenylalanine metabolism in neurological disorders by using isotopically labeled this compound to trace its fate in the brain.
Cancer Biology: Exploring the use of this compound to selectively target cancer cells that have an altered amino acid metabolism.
Microbiology: Studying the effect of this amino acid analog on bacterial growth and biofilm formation, potentially leading to new antimicrobial strategies.
Plant Science: Using this compound as a tool to probe the biosynthesis and function of phenylpropanoid-derived natural products in plants, which are crucial for defense and development. frontiersin.org
Q & A
Q. What are the optimal synthetic routes for 2,3-Difluoro-L-Phenylalanine, and how can enantiomeric purity be ensured?
The synthesis of fluorinated phenylalanine derivatives typically involves electrophilic halogenation or transition-metal-catalyzed fluorination. For 2,3-difluoro substitution, regioselective fluorination of L-phenylalanine precursors is critical. A method adapted from nitration protocols (e.g., using HNO₃/H₂SO₄ for nitro-group introduction) can be modified with fluorinating agents like Selectfluor™ or DAST . To ensure enantiomeric purity, chiral HPLC or enzymatic resolution (using phenylalanine ammonia-lyase) is recommended, as described in studies on structurally similar fluorinated amino acids . Yield optimization requires precise control of reaction temperature (<10°C) and stoichiometric ratios of fluorinating agents .
Q. What analytical techniques are most reliable for characterizing this compound purity and structural confirmation?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA in water (gradient elution). Purity >95% is achievable, as validated for 3,5-difluoro analogs .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 201.17 (calculated for C₉H₉F₂NO₂) .
- NMR : ¹⁹F NMR is critical for distinguishing 2,3-difluoro substitution patterns, with δ values typically between -110 to -120 ppm for aromatic fluorines .
Q. How does the stability of this compound vary under different storage conditions?
Stability studies on fluorinated phenylalanine derivatives indicate:
- Dry, inert atmosphere (Ar/N₂) : Stable for >12 months at -20°C.
- Aqueous solutions (pH 7.4) : Degradation <5% over 72 hours at 4°C, but accelerated hydrolysis occurs at pH extremes (<3 or >10) .
- Light exposure : UV/Vis spectra show no decomposition under dark storage, but prolonged light exposure leads to 10–15% degradation in 30 days .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different experimental models?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) often arise from variations in assay conditions. Key strategies include:
- Standardized assay protocols : Fix parameters like buffer pH (7.4), ionic strength (150 mM NaCl), and temperature (37°C) to minimize variability .
- Control for fluorine-specific interactions : Use isothermal titration calorimetry (ITC) to differentiate electrostatic (fluorine-mediated) vs. hydrophobic binding .
- Cross-validate with isotopic labeling : Incorporate ¹⁸O or deuterium into the compound to track metabolic pathways and rule out assay artifacts .
Q. What methodologies are recommended for studying the impact of this compound on protein folding and aggregation?
- Circular Dichroism (CD) : Monitor α-helix/β-sheet transitions in model proteins (e.g., lysozyme) incubated with the compound.
- Thioflavin T (ThT) Assay : Quantify amyloid aggregation kinetics under varying concentrations (0.1–10 mM) .
- Molecular Dynamics (MD) Simulations : Compare free energy landscapes of fluorinated vs. non-fluorinated phenylalanine residues in silico .
Q. How can the metabolic stability of this compound be assessed in vivo, and what are the key confounding factors?
- Isotopic Tracing : Administer ¹³C-labeled compound and track urinary/metabolite profiles via LC-MS .
- Liver Microsome Assays : Measure half-life (t₁/₂) using human/rodent microsomes; CYP450 isoforms (e.g., CYP3A4) are primary metabolizers .
- Confounding factors : Species-specific metabolism (e.g., rodent vs. human glucuronidation rates) and gut microbiota interactions may skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
